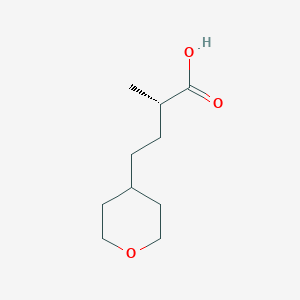

2-(Cis-2,6-dimethylmorpholino)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

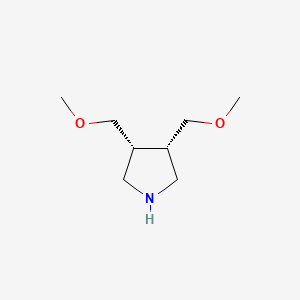

The compound 2-(Cis-2,6-dimethylmorpholino)propan-1-ol is a chemical of interest in various synthetic and medicinal chemistry applications. It is related to the synthesis of chiral Mannich bases and has been studied for its potential in producing enantiomerically pure compounds, which are valuable in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through a highly stereocontrolled process. For instance, the asymmetric Mannich reaction has been employed to convert enamines derived from 4-tert-butylpropiophenone and propiophenone into chiral Mannich bases with nearly 100% enantiomeric excess (ee). This process involves the use of cis-2,6-dimethylmorpholinemethylene immonium tetrachloroaluminate. The resulting β-amino ketones, however, experience a significant drop in optical purity during isolation. A subsequent two-step reduction of the keto group leads to compounds with high enantiomeric purity, which are analogs of systemic fungicides like fenpropimorph .

Molecular Structure Analysis

Proton magnetic resonance (PMR) studies have been conducted to analyze the structure of 2,6-dimethylmorpholine, which is closely related to the compound of interest. The commercial form of this compound has been separated into cis- and trans-isomers. The PMR spectra suggest that the cis-isomer, which is the most abundant, likely exists in a single conformation with both methyl groups in equatorial positions. In contrast, the trans-isomer appears to be a mixture of rapidly inverting conformations .

Chemical Reactions Analysis

The compound's reactivity has been explored through the synthesis of various derivatives. For example, diastereoselective protocols have been developed for the synthesis of morpholine-2-carboxylic acid derivatives. These protocols involve key reactions to control the C2-C3 relative stereochemistry, leading to the formation of 2,3-trans- and 2,3-cis-morpholines. The synthesis involves condensation reactions followed by methanolysis and ring-closure tandem reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been synthesized and studied for their biological activities. For instance, derivatives of 6-cis-dimethylamino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-trans-ol have shown remarkable hypotensive and bradycardic activities in rats. Additionally, some of these compounds have demonstrated infiltration anesthesia in mice and antiacetylcholine activity in vitro .

Aplicaciones Científicas De Investigación

Separation and Structural Analysis

One study focused on the separation of 2,6-dimethylmorpholine into its cis- and trans-isomers, analyzing their proton magnetic resonance (PMR) spectra. The most abundant isomer was found to have the cis-configuration, likely consisting of a single conformation with both methyl groups in equatorial positions. This insight into the structural properties of the cis-isomer aids in understanding its behavior in various chemical reactions and applications (Booth & Gidley, 1965).

Chemical Synthesis and Corrosion Inhibition

Another study synthesized tertiary amines, including derivatives of 1,3-di-morpholin-4-yl-propan-2-ol, to evaluate their performance as inhibitors for carbon steel corrosion. These compounds, by bonding to the metal surface, retard the anodic dissolution of iron and act as anodic inhibitors. This application demonstrates the role of such compounds in corrosion science, contributing to materials durability and protection (Gao, Liang, & Wang, 2007).

Materials Science and Catalysis

The compound has also been used as an organic template in solvothermal reactions to generate microporous materials composed of hybrid super tetrahedral clusters. This application underscores its utility in the development of novel materials with potential applications in catalysis, separation, and sensing technologies (Han et al., 2014).

Molecular Fluorination

Research into the electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives has been conducted, highlighting the compound's role in the synthesis of fluorinated molecules. This study provides insights into fluorination mechanisms and the synthesis of fluorine-containing compounds, which are significant in pharmaceuticals and agrochemicals (Takashi et al., 1998).

Propiedades

IUPAC Name |

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(6-11)10-4-8(2)12-9(3)5-10/h7-9,11H,4-6H2,1-3H3/t7?,8-,9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIWJLPHCXCFIN-CBLAIPOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C(C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B2551822.png)

![2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride](/img/structure/B2551825.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2551826.png)

![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)

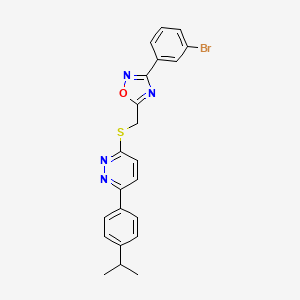

![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)